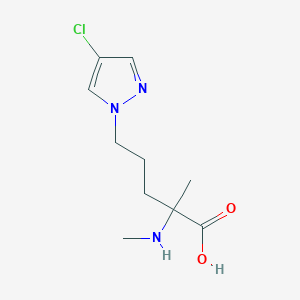
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid typically involves the cyclocondensation of hydrazine with a carbonyl system. This method is commonly used for the preparation of pyrazole derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole moiety.
Medicine: Explored for its antileishmanial and antimalarial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt metabolic pathways in pathogens, leading to their death . The compound may also induce apoptosis in cancer cells by interfering with cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3(5)-Aminopyrazoles: These compounds are also used as precursors in the synthesis of heterocyclic systems.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
5-(4-Chloro-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its chloro group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H16ClN3O2 |
|---|---|
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
5-(4-chloropyrazol-1-yl)-2-methyl-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-10(12-2,9(15)16)4-3-5-14-7-8(11)6-13-14/h6-7,12H,3-5H2,1-2H3,(H,15,16) |
Clé InChI |
LVRLNWPTQJMXRO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCN1C=C(C=N1)Cl)(C(=O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















